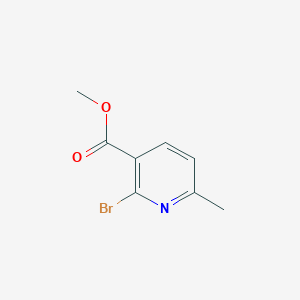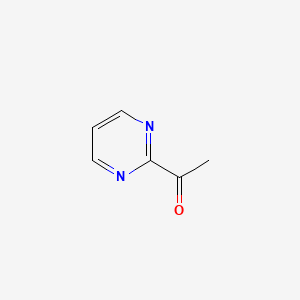
2-Acetylpyrimidine
Overview
Description
2-Acetylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of an acetyl group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-Acetylpyrimidine is a derivative of pyrimidine, a basic structure in many biological molecules Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-Acetylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of biologically active ligands for preparing metal complexes, including cobalt (II), nickel (II), copper (II), and zinc (II). These interactions are crucial for the formation of metal complexes that have various biological activities. Additionally, this compound thiosemicarbazones are potent iron chelators and antiproliferative agents .
Cellular Effects
This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidines, including this compound, maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. This is achieved by regulating pyruvate dehydrogenase activity, which is essential for the tricarboxylic acid cycle and lipogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand in the formation of metal complexes, which can inhibit or activate various enzymes. For instance, this compound thiosemicarbazones are known to chelate iron, thereby inhibiting iron-dependent enzymes and exerting antiproliferative effects . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to support normal cellular functions and metabolic processes. At high doses, this compound can exhibit toxic or adverse effects. For instance, high doses may lead to oxidative stress and cellular damage due to the accumulation of reactive oxygen species .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate dehydrogenase and other cofactors that are essential for the tricarboxylic acid cycle and lipogenesis. These interactions influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its subcellular localization. For instance, its presence in the mitochondria is essential for maintaining pyruvate oxidation and lipogenesis. Additionally, post-translational modifications and targeting signals direct this compound to specific organelles, thereby influencing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyrimidine can be synthesized through several methods. One common approach involves the acylation of 2-bromopyrimidine using the Grignard reagent. This method is practical and widely used in laboratory settings . Another method involves the condensation of cyanopyrimidines with benzene as the solvent, followed by the Grignard reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, neutralization, extraction, and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylpyrimidine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form cyclohexanol products.
Substitution Reactions: The acetyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aromatic aldehydes and ammonium acetate in a one-pot process under conventional heating or microwave irradiation.
Substitution Reactions: Often use reagents like carboxylic acid chlorides and bases under reflux conditions.
Major Products:
Cyclohexanol Derivatives: Formed from condensation reactions with aromatic aldehydes.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Result from substitution reactions involving carboxylic acid chlorides.
Scientific Research Applications
2-Acetylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Acetylpyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory activities.
Pyrimido[4,5-d]pyrimidine: Used in medicinal chemistry for its diverse biological activities.
Uniqueness: this compound stands out due to its versatile applications and the ability to undergo various chemical reactions, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-pyrimidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZUXKZZYDALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967970 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-27-1 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a noteworthy application of 2-acetylpyrimidine in medicinal chemistry?
A1: this compound serves as a crucial starting material in synthesizing heterocyclic thiosemicarbazones, a class of compounds known for their potential anticancer properties. For instance, it reacts with methyl hydrazinecarbodithioate to form an intermediate compound, which upon further reaction with 1-(2-pyridinyl)piperazine, yields [1-(2-pyridinyl)-piperazine-4-]carbothioic-(2-acetylpyrimidne)hydrazone. This final product exhibited promising anticancer activity in vitro. []
Q2: How can this compound be synthesized?
A2: A novel synthesis method for this compound starts with reacting 2-chloropyrimidine with potassium cyanide in the presence of a phase-transfer catalyst. This reaction yields 2-cyanopyrimidine. Subsequently, 2-cyanopyrimidine reacts with methyl magnesium iodide to produce the desired this compound. []
Q3: Are there any studies on the conformational properties of this compound?
A3: Yes, research has been conducted to understand the dipole moments and molecular conformations of acetylpyrimidines, including this compound. [] These studies provide insights into the structural features and potential interactions of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

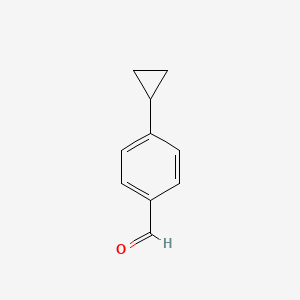
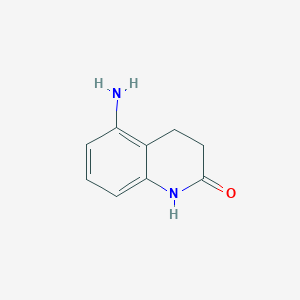

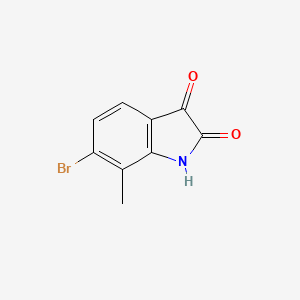


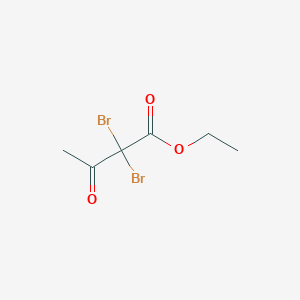
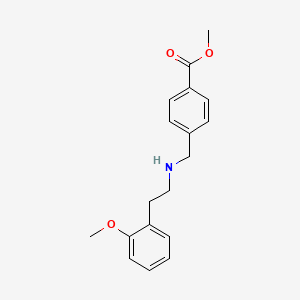
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)


